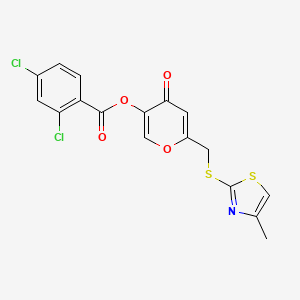

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic precursors. For instance, indenopyrazoles are synthesized from indanones and phenyl isothiocyanates in a two-step process . Similarly, the synthesis of 4-methyl-2-oxo-2H-1-benzopyran derivatives involves alkylation, hydrolysis, esterification, and condensation reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate sulfur-containing substituents and dichlorobenzoate groups at the relevant positions.

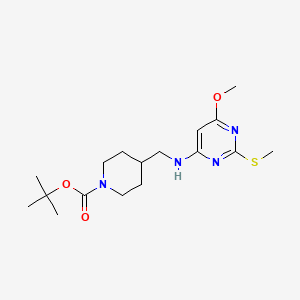

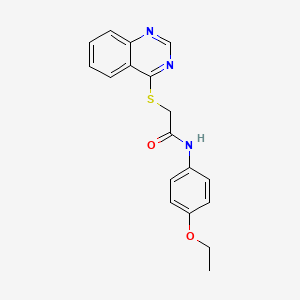

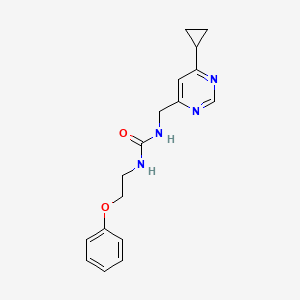

Molecular Structure Analysis

The molecular structure of the compound would likely feature a pyran ring, a thiazole moiety, and a dichlorobenzoate ester group. The presence of these functional groups suggests that the compound could exhibit interesting electronic and steric properties. For example, the pyran ring is a common feature in compounds with biological activity, as seen in the 4-methyl-2-oxo-2H-1-benzopyran derivatives . The thiazole and dichlorobenzoate groups could contribute to the compound's reactivity and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The thiazole moiety is known for its participation in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The pyran ring could undergo cycloaddition reactions, as demonstrated by the formation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles from 4-azido-6-methyl-2H-pyran-2-one . The dichlorobenzoate ester could be involved in hydrolysis or ester exchange reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the dichlorobenzoate group suggests that the compound could be relatively non-polar and may have low solubility in water. The heterocyclic rings could contribute to the compound's stability and potential for forming intermolecular interactions. The electronic properties of the thiazole and pyran rings could influence the compound's UV-Vis absorption and fluorescence characteristics.

Wissenschaftliche Forschungsanwendungen

Anticancer and Chemopreventive Applications

Compounds structurally related to the one have been explored for their potential in cancer chemoprevention and treatment. For example, derivatives related to oltipraz have shown promising results in generating metabolites with significant biological activities, particularly in the realm of cancer chemoprevention (Mettachit Navamal et al., 2002). Furthermore, studies on heterocyclic compounds incorporating pyrazoline and pyridine have demonstrated notable anticancer activities, suggesting their potential utility in developing new therapeutic agents (Kanubhai D. Katariya et al., 2021).

Antimicrobial and Antibacterial Properties

Research has also focused on the antimicrobial and antibacterial capabilities of compounds containing functionalities similar to "6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,4-dichlorobenzoate". A study conducted by Xianpeng Song et al. (2017) on 1,3,4-oxadiazole thioether derivatives revealed strong inhibitory effects against Xanthomonas oryzae pv. oryzae, a pathogen responsible for significant agricultural losses (Xianpeng Song et al., 2017). This underscores the potential of similar compounds in agricultural applications to protect crops from bacterial diseases.

Synthesis and Characterization of Novel Materials

The synthesis and characterization of new materials with specific functionalities are another area of significant interest. Studies have shown the development of novel ligands and their coordination chemistry with metals, which are crucial for applications in material science, catalysis, and polymerization processes (N. Urdaneta et al., 2015). For instance, the synthesis of new sulfur-bearing isoxazole- or pyrazole-based ligands for Cu(I) and Zn(II) showcases the exploration of these compounds in creating materials with unique electrical or magnetic properties.

Wirkmechanismus

Thiazoles

This compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . The presence of a thiazole ring can greatly influence the biological activity of a compound .

Eigenschaften

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO4S2/c1-9-7-25-17(20-9)26-8-11-5-14(21)15(6-23-11)24-16(22)12-3-2-10(18)4-13(12)19/h2-7H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMMJOJPWZZJPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Imidazo[1,2-a]pyridin-2-ylpropan-2-ol](/img/structure/B2556034.png)

![(1R,5S)-3-(methylthio)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2556038.png)

![Methyl 3-{[(2-methylpropyl)carbamoyl]amino}benzoate](/img/structure/B2556039.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2556043.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2556055.png)